[(1,3-Diphenylprop-1-en-1-yl)oxy](trimethyl)silane
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Overview
Description
(1,3-Diphenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It consists of a silane group bonded to a 1,3-diphenylprop-1-en-1-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1,3-diphenylprop-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production of (1,3-Diphenylprop-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diphenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides in the presence of a catalyst.
Major Products
Oxidation: Silanols or siloxanes
Reduction: Silanes with different substituents
Substitution: Compounds with new functional groups replacing the trimethylsilyl group
Scientific Research Applications
(1,3-Diphenylprop-1-en-1-yl)oxysilane has several scientific research applications, including:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (1,3-Diphenylprop-1-en-1-yl)oxysilane involves its ability to act as a silylating agent. The compound can transfer its trimethylsilyl group to other molecules, thereby modifying their chemical properties. This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Diphenylprop-1-en-1-yl)oxysilane
- (1,3-Diphenylprop-1-en-1-yl)oxysilane
- (1,3-Diphenylprop-1-en-1-yl)oxysilane
Uniqueness
(1,3-Diphenylprop-1-en-1-yl)oxysilane is unique due to its specific combination of a 1,3-diphenylprop-1-en-1-yl group with a trimethylsilyl group. This structure imparts distinct reactivity and properties, making it valuable for various synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, which can be advantageous in certain chemical processes.
Properties
CAS No. |
148853-45-6 |
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Molecular Formula |
C18H22OSi |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1,3-diphenylprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C18H22OSi/c1-20(2,3)19-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
LZPUIDDXAVUZDO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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